Boc-L-lys(Z)-ome

Overview

Description

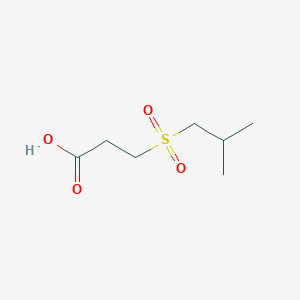

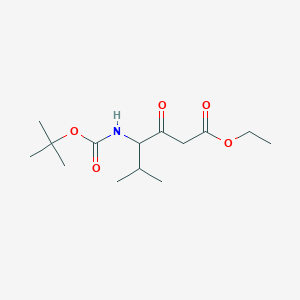

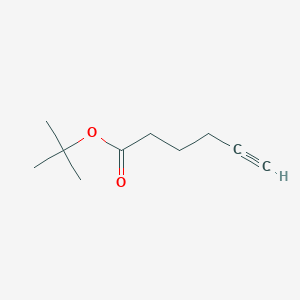

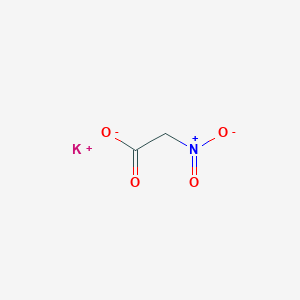

“Boc-L-lys(Z)-ome” is a derivative of the amino acid lysine, which has been modified with protective groups for use in peptide synthesis . The “Boc” refers to a tert-butyloxycarbonyl group, which is a common protecting group used in organic synthesis. The “Z” refers to a benzyloxycarbonyl group, another common protecting group .

Synthesis Analysis

The synthesis of “this compound” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The synthesis process is efficient and can be completed under room temperature conditions for 1–4 hours with yields up to 90% .

Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of the protective groups. The empirical formula is C19H27ClN2O6 and the molecular weight is 414.88 . The structure includes a lysine core with the Boc and Z protective groups attached .

Chemical Reactions Analysis

“this compound” is involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be selectively removed using certain reagents, such as oxalyl chloride in methanol . This deprotection strategy is mild and selective, allowing for the synthesis of a variety of compounds .

Physical and Chemical Properties Analysis

“this compound” has specific physical and chemical properties that make it suitable for use in peptide synthesis. It has an assay of ≥98.0%, an optical activity of [α]20/D −11±1°, c = 2% in DMF, and a melting point of 70-73 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Protease-Catalyzed Oligomerization

Qin et al. (2014) explored the protease-catalyzed oligomerization of Ne-protected L-lysine monomers, including tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. This study found that using Ne-protected L-lys monomers, including Boc, led to oligopeptides with different average degrees of polymerization (DPavg), which varied depending on the pH. This research provides insights into the formation of oligo(l-lysine) with controlled chain lengths and low dispersity, beneficial for selective conjugation applications in biochemistry and materials science (Qin et al., 2014).

Formation of Coiled Fibers

Afrasiabi and Kraatz (2013) demonstrated the use of Boc-L-Phe-L-Lys(Z)-OMe as a low molecular weight gelator (LMWG) capable of forming coiled fibers under sonication. This dipeptide exhibited self-healing and thermal chiroptical switching behavior, indicating its potential in creating organized networks of helical fibers, useful in materials science for creating novel organogels (Afrasiabi & Kraatz, 2013).

Enzyme Kinetics in Non-Aqueous Media

Čeřovský (1990) studied the reactions of Boc-Lys-Ome with various amino acid amides and peptides, catalyzed by trypsin in acetonitrile. This research contributes to understanding enzyme kinetics and peptide synthesis in non-aqueous media, highlighting the role of Boc-Lys-Ome in such processes (Čeřovský, 1990).

Cell Death Studies

Déas et al. (1998) examined the effects of peptide caspase inhibitors, including BOC-D.fmk, on apoptosis in human peripheral T lymphocytes. While not directly involving Boc-L-lys(Z)-ome, this research is relevant as it provides a context for the broader use of Boc-protected peptides in apoptosis and cell death studies (Déas et al., 1998).

Photophysical Studies and Gel Formation

Wang et al. (2022) investigated Boc-Lys(Z)-Phe-OMe derivatives, revealing their ability to form gels in aromatic solvents and exhibit intense charge transfer interactions. These findings suggest applications in photophysical studies and the development of responsive materials (Wang et al., 2022).

Mechanism of Action

Target of Action

Boc-L-lys(Z)-ome is primarily used in the synthesis of polypeptides and proteins, serving as a building block in these larger structures . It is particularly utilized in the creation of antimicrobial peptides (AMPs), which are promising tools in combating antimicrobial resistance . The primary targets of these AMPs are bacterial cells, specifically both Gram-positive and Gram-negative bacteria .

Mode of Action

The mode of action of this compound, when incorporated into AMPs, is through disruption of bacterial cell membranes . This disruption leads to the death of the bacterial cells, providing the antimicrobial effect .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to protein synthesis and antimicrobial activity. The compound is incorporated into polypeptides through ring-opening polymerization (ROP), a process mediated by an amine-terminated polyamidoamine dendrimer . The resulting polypeptides can disrupt bacterial cell membranes, leading to cell death .

Pharmacokinetics

It is known that the compound can be efficiently incorporated into polypeptides through rop .

Result of Action

The result of the action of this compound, when incorporated into AMPs, is the death of bacterial cells. This is achieved through the disruption of the bacterial cell membrane . The AMPs show excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its incorporation into polypeptides through ROP can be affected by the conditions of the reaction, such as temperature and pH . Additionally, the antimicrobial activity of the resulting AMPs can be influenced by factors such as the presence of other substances that can interact with the AMPs or the bacteria .

Future Directions

Biochemical Analysis

Biochemical Properties

Boc-L-lys(Z)-ome plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through non-covalent intermolecular forces such as hydrogen bonding . The this compound molecule is basic, which may play important roles in peptide function .

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The 2-Cl-Z group in this compound is labile and can be removed when the peptide is cleaved from the resin, which may also be removed by hydrogenolysis .

Properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(25)22-16(17(23)26-4)12-8-9-13-21-18(24)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJVYJATJHQXRX-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801128425 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801128425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73548-77-3 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73548-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801128425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-L-Lys(Z)-OMe | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)

![2,6-Dimethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3152388.png)